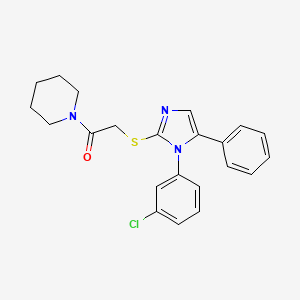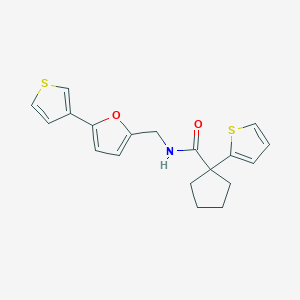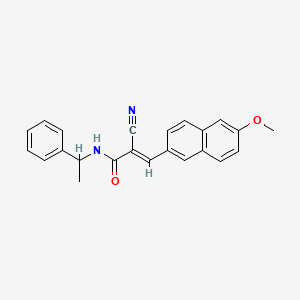
1-(2-ethoxyphenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The ethoxyphenyl and triazole groups are likely to contribute to the compound’s polarity, while the methyl and tetrahydrofuran groups could add steric bulk.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The triazole ring is generally quite stable but can participate in reactions with electrophiles or nucleophiles under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would likely be influenced by the polar ethoxyphenyl and triazole groups and the nonpolar methyl and tetrahydrofuran groups.Aplicaciones Científicas De Investigación
Synthesis and Biological Activities of Triazole Derivatives
Triazole derivatives are renowned for their broad spectrum of biological activities. For instance, Bektaş et al. (2007) detailed the synthesis of novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some compounds to possess good or moderate activities against various microorganisms (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007). This suggests that similar compounds, including the one , might also be synthesized and explored for antimicrobial properties.
Applications in Organic Synthesis and Drug Development
Another aspect of research focuses on the synthetic applications of such compounds in drug development. For example, Bacchi et al. (2005) conducted studies on the oxidative carbonylation of gamma-oxoalkynes to produce tetrahydrofuran, dioxolane, and oxazoline derivatives, showcasing the utility of these processes in synthesizing complex molecules with potential pharmacological activities (Bacchi, A., Costa, M., Della Ca’, N., Gabriele, B., Salerno, G., & Cassoni, S., 2005). This highlights the relevance of exploring the synthetic versatility of the compound for creating novel pharmacologically active molecules.
Antiviral and Antitumor Activities
Compounds with triazole functionalities have also been investigated for their antiviral and antitumor potentials. For instance, Hebishy et al. (2020) described the synthesis of novel benzamide-based 5-aminopyrazoles and their fused heterocycles, showing significant anti-influenza A virus (H5N1) activities (Hebishy, A., Salama, H. T., & Elgemeie, G., 2020). Such findings indicate the potential of triazole derivatives in contributing to the development of new antiviral agents.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-ethoxyphenyl)-5-methyl-N-(oxolan-2-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-3-23-15-9-5-4-8-14(15)21-12(2)16(19-20-21)17(22)18-11-13-7-6-10-24-13/h4-5,8-9,13H,3,6-7,10-11H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQBOHZOWDCXLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)NCC3CCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Cyclopropyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2604849.png)

![N-[[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2604853.png)
![2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2604854.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2604856.png)
![Benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2604857.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluoro-2-methylphenyl)amino]acetamide](/img/structure/B2604861.png)
![2-(3-bromobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2604862.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)acrylamide](/img/structure/B2604866.png)